Cas no 519-04-0 (1,3-Dioxolo[4,5-h]isoquinoline,6,7,8,9-tetrahydro-4-methoxy-9-methyl-, (9S)-)

1,3-Dioxolo[4,5-h]isoquinoline,6,7,8,9-tetrahydro-4-methoxy-9-methyl-, (9S)- structure
519-04-0 structure
Product name:1,3-Dioxolo[4,5-h]isoquinoline,6,7,8,9-tetrahydro-4-methoxy-9-methyl-, (9S)-
CAS No:519-04-0
MF:C12H15NO3
MW:221.252403497696
CID:377094
PubChem ID:16637831

1,3-Dioxolo[4,5-h]isoquinoline,6,7,8,9-tetrahydro-4-methoxy-9-methyl-, (9S)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dioxolo[4,5-h]isoquinoline,6,7,8,9-tetrahydro-4-methoxy-9-methyl-, (9S)-
    • Anhalonine
    • 4-methoxy-9-methyl-6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline
    • ANHALONINE [MI]
    • DTXSID50966223
    • Ambalonine
    • EINECS 208-260-9
    • SCHEMBL3124386
    • (9S)-4-Methoxy-9-methyl-6,7,8,9-tetrahydro[1,3]dioxolo[4,5-h]isoquinoline
    • 1,3-DIOXOLO(4,5-H)ISOQUINOLINE, 6,7,8,9-TETRAHYDRO-4-METHOXY-9-METHYL-, (9S)-
    • NS00043086
    • 1,3-Dioxolo(4,5-h)isoquinoline, 6,7,8,9-tetrahydro-4-methoxy-9-methyl-, (S)-
    • UNII-E29105F32F
    • AKOS000277524
    • Anhalonin
    • E29105F32F
    • 519-04-0
    • AKOS000277425
    • YEGBVDVRKMCCON-UHFFFAOYSA-N
    • 1,3-Dioxolo[4,5-h]isoquinoline, 6,7,8,9-tetrahydro-4-methoxy-9-methyl-, (S)-
    • Q15410278
    • Anhalonine oil
    • Inchi: InChI=1S/C12H15NO3/c1-7-10-8(3-4-13-7)5-9(14-2)11-12(10)16-6-15-11/h5,7,13H,3-4,6H2,1-2H3/t7-/m0/s1
    • InChI Key: YEGBVDVRKMCCON-ZETCQYMHSA-N
    • SMILES: CC1C2=C3C(=C(C=C2CCN1)OC)OCO3

Computed Properties

  • Exact Mass: 221.10525
  • Monoisotopic Mass: 221.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.7Ų
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.18
  • Melting Point: 86°
  • Boiling Point: bp0.02 140°
  • Flash Point: 131.4°C
  • Refractive Index: 1.546
  • PSA: 39.72
  • Specific Rotation: D25 -63.8° (methanol); -56.3° (chloroform)

1,3-Dioxolo[4,5-h]isoquinoline,6,7,8,9-tetrahydro-4-methoxy-9-methyl-, (9S)- Related Literature

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